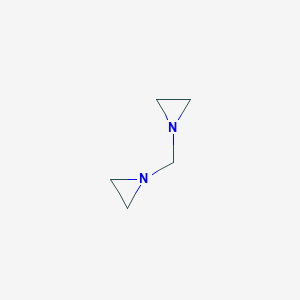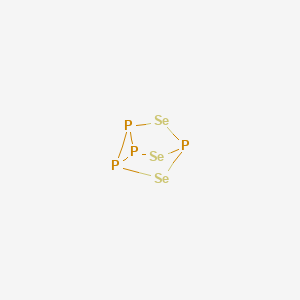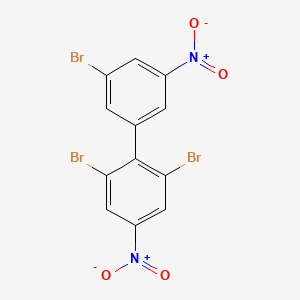
2,3',6-Tribromo-4,5'-dinitrobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3’,6-Tribromo-4,5’-dinitrobiphenyl is a halogenated biphenyl compound characterized by the presence of three bromine atoms and two nitro groups attached to the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,6-Tribromo-4,5’-dinitrobiphenyl typically involves the bromination and nitration of biphenyl derivatives. The process begins with the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. This step introduces bromine atoms at specific positions on the biphenyl ring. Subsequently, the nitration of the brominated biphenyl is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions.
Industrial Production Methods
Industrial production of 2,3’,6-Tribromo-4,5’-dinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,3’,6-Tribromo-4,5’-dinitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diamino derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
科学研究应用
2,3’,6-Tribromo-4,5’-dinitrobiphenyl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 2,3’,6-Tribromo-4,5’-dinitrobiphenyl involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The presence of bromine and nitro groups can influence the compound’s reactivity and binding affinity to its targets, modulating its biological activity.
相似化合物的比较
Similar Compounds
- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol
Uniqueness
2,3’,6-Tribromo-4,5’-dinitrobiphenyl is unique due to the specific arrangement of bromine and nitro groups on the biphenyl structure This unique arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds
属性
CAS 编号 |
6311-57-5 |
|---|---|
分子式 |
C12H5Br3N2O4 |
分子量 |
480.89 g/mol |
IUPAC 名称 |
1,3-dibromo-2-(3-bromo-5-nitrophenyl)-5-nitrobenzene |
InChI |
InChI=1S/C12H5Br3N2O4/c13-7-1-6(2-8(3-7)16(18)19)12-10(14)4-9(17(20)21)5-11(12)15/h1-5H |
InChI 键 |
QGVYARVYHWOZDW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C2=C(C=C(C=C2Br)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


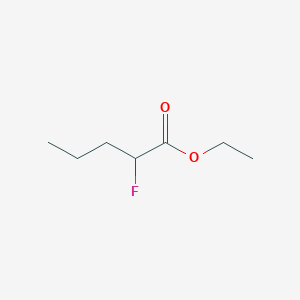
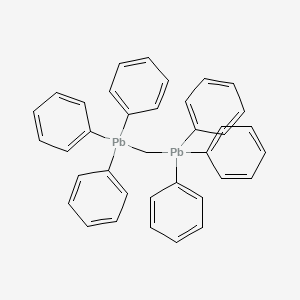
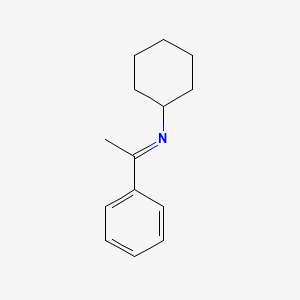


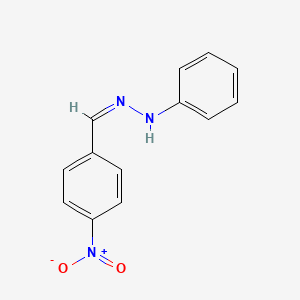
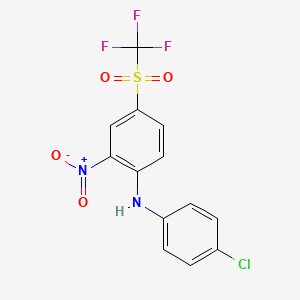
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
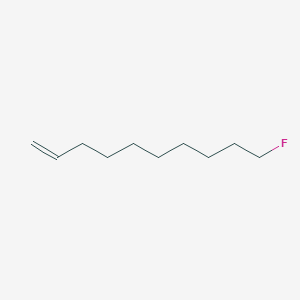
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
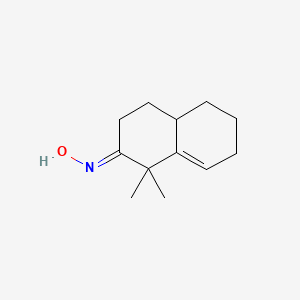
![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
